molecular formula C14H16N2OS3 B5442371 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5442371
M. Wt: 324.5 g/mol
InChI Key: ZEIKYPLXXPQQBF-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential therapeutic applications. It has been studied extensively in the scientific community for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an antidiabetic and antihypertensive agent.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. It may also work by inducing apoptosis in cancer cells and by regulating glucose and lipid metabolism in the body.
Biochemical and Physiological Effects
Studies have shown that 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to induce apoptosis in cancer cells and to regulate glucose and lipid metabolism in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it has a relatively low toxicity profile. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could be to further elucidate the compound's mechanism of action. Another area of research could be to investigate its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(1-piperidinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thioxo-1,3-thiazolidin-4-one with 2-thienylcarboxaldehyde and piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

properties

IUPAC Name

(5E)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS3/c17-13-12(9-11-5-4-8-19-11)20-14(18)16(13)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIKYPLXXPQQBF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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